N-[4-(phenylcarbamoylamino)phenyl]acetamide
Description
N-[4-(Phenylcarbamoylamino)phenyl]acetamide is an acetamide derivative featuring a urea-functionalized phenyl group. Its structure comprises:
- Acetamide core: CH₃CONH– linked to a central phenyl ring.
- Substituent: A phenylcarbamoylamino (–NH(C=O)NHPh) group at the para position of the phenyl ring.
This compound belongs to the N-phenylacetamide family, which is pharmacologically significant due to structural versatility and bioactivity in pain management and inflammation .
Properties
IUPAC Name |
N-[4-(phenylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)16-13-7-9-14(10-8-13)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOLTRKVPVLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329833 | |
| Record name | N-[4-(phenylcarbamoylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1967-24-4 | |
| Record name | N-[4-(phenylcarbamoylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ACETAMIDOPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(phenylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(phenylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted anilides.
Scientific Research Applications
N-[4-(phenylcarbamoylamino)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(phenylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key analogs and their bioactivities:
Key Structural and Functional Differences
Substituent-Driven Activity
- Paracetamol (4-hydroxyphenyl): Lacks the urea moiety but shares the acetamide core. Its –OH group enables COX enzyme interaction, but the absence of a urea group limits its anti-inflammatory efficacy .
- Sulfonamide Derivatives (e.g., Compounds 35–37): The sulfonamide (–SO₂NH–) group enhances anti-hypernociceptive activity by modulating ion channels or enzyme targets .
- 4'-Acetamidochalcone (6): The chalcone backbone with a nitro group enhances antinociceptive potency by interacting with TRPV1 or oxidative stress pathways .
Metabolic Stability
- Chlorinated Derivatives (e.g., N-(4-(4-Chlorophenylsulfamoyl)phenyl)acetamide): Halogenation typically increases metabolic stability and bioavailability compared to non-halogenated analogs .
- Paracetamol : The –OH group is a site for glucuronidation/sulfation, but overdose leads to hepatotoxic NAPQI formation . The urea group in the target compound may alter metabolic pathways, reducing toxicity risks.
Biological Activity
N-[4-(phenylcarbamoylamino)phenyl]acetamide, also known as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound consists of a phenyl group attached to a carbamoyl and acetamide functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting processes such as cell proliferation and inflammation.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.
- Disruption of Cellular Processes : It may interfere with DNA replication or protein synthesis, leading to apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown promising results against various bacterial strains, including:
- Xanthomonas oryzae
- Xanthomonas axonopodis
A study reported an effective concentration (EC50) of 156.7 µM against X. oryzae, outperforming other known antimicrobial agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
Anticonvulsant Activity
The anticonvulsant properties of similar derivatives have been explored in animal models. Compounds structurally related to this compound have demonstrated efficacy in preventing seizures in tests such as the maximal electroshock (MES) test .
1. Antimicrobial Evaluation
A comprehensive study utilized scanning electron microscopy (SEM) to observe the effects of this compound on bacterial cell membranes. The results indicated that higher concentrations led to significant membrane disruption and cell death, confirming its potential as an antibacterial agent .
2. Anticonvulsant Screening
In a pharmacological evaluation, several analogs were tested for their anticonvulsant activity at varying doses (30, 100, and 300 mg/kg). The findings suggested that modifications in the structure significantly influenced the anticonvulsant efficacy, with some compounds showing protective effects at both short and extended time intervals post-administration .
Comparative Analysis with Similar Compounds
| Compound Name | EC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 156.7 | Antimicrobial | Effective against X. oryzae |
| Bismerthiazol | 230.5 | Antimicrobial | Comparison standard |
| Thiodiazole Copper | 545.2 | Antimicrobial | Less effective than target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
